
7-tert-Butoxinorbornadieno
Descripción general
Descripción
“7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene” is a chemical compound with the molecular formula C11H16O . It is also known by other names such as 7-tert-Butoxynorbornadiene, 7-Norbornadienyl tert-butyl ether, and 7-tert-Butoxy-2,5-norbornadiene . The molecular weight of this compound is 164.24 g/mol .
Synthesis Analysis
This compound is used as a reagent for the synthesis of 7-substituted norbornadienes and norbornenes . It is also used in a variety of cycloadditions . Novel ring-opened metathesis polymers are prepared from 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene and various 7-substituted derivatives using two initiators .
Molecular Structure Analysis
The IUPAC name of this compound is 7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]hepta-2,5-diene . The InChI string and the canonical SMILES representation of the molecule are also available .
Chemical Reactions Analysis
The compound is involved in the ring-opening metathesis polymerization (ROMP) process . The ROMP of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene proceeds rapidly in organic solvents with almost complete consumption of initiator to form propagating ruthenium carbene species .
Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm³ . It has a boiling point of 207.9±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.6±3.0 kJ/mol . The flash point is 71.8±23.0 °C .
Aplicaciones Científicas De Investigación
1. Precursores de Deposición Química de Vapor (CVD) de Cobre El 7-tert-butoxinorbornadieno se ha utilizado en la síntesis y caracterización de compuestos de cobre(I), que sirven como nuevos precursores de CVD de cobre . Estos compuestos organocobre se han preparado haciendo reaccionar CuCl con Na(B-diketonato) en presencia de this compound . Los experimentos de deposición química de vapor de pared caliente han demostrado que estos compuestos son adecuados como precursores para depositar películas de cobre en el rango de temperatura de 200-260 °C .
Investigación de la Estructura de los Complejos π
Se ha investigado la estructura de los complejos π de norbornadieno y this compound con AgEu (fod)4 . Esta investigación contribuye a la comprensión de la naturaleza estructural de estos complejos, que pueden ser útiles en diversas aplicaciones, incluido el desarrollo de nuevos materiales y catalizadores .
Síntesis de Naphth[2,3-f]isoindol-1-carboxilato de Etilo
El this compound se ha utilizado en la síntesis de naphth[2,3-f]isoindol-1-carboxilato de etilo . Este compuesto se preparó a partir de this compound y se convirtió cuantitativamente a naphth[2,3-f]isoindol-1-carboxilato de etilo mediante la reacción cheletropa térmica o fotoquímica .
Mecanismo De Acción
Target of Action
It has been studied in the context of π-complexes with ageu (fod)4 , suggesting potential interactions with these entities.
Mode of Action
It’s known that the compound can form π-complexes with AgEu (fod)4 , indicating that it may interact with these complexes, possibly influencing their structure or function
Biochemical Pathways
The compound’s ability to form π-complexes with AgEu (fod)4
Result of Action
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene plays a significant role in biochemical reactions, particularly in the context of polymerization. It is involved in ring-opening metathesis polymerization (ROMP), a type of polymerization that forms polymers through the opening of a cyclic monomer. This compound interacts with various enzymes and proteins that facilitate the polymerization process. For instance, it can interact with metathesis catalysts, which are enzymes that catalyze the breaking and reforming of carbon-carbon double bonds. The nature of these interactions is primarily catalytic, where the compound serves as a substrate for the enzyme, leading to the formation of polymeric products .
Cellular Effects
The effects of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. By interacting with specific proteins in this pathway, 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes involved in polymerization reactions, such as metathesis catalysts, and modulate their activity. This binding can result in either inhibition or activation of the enzyme, depending on the context of the reaction. Additionally, 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity. High doses of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene can lead to cellular stress, oxidative damage, and disruption of normal cellular processes .
Metabolic Pathways
7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation and reduction reactions, leading to the formation of intermediate metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The interactions of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene with metabolic enzymes can modulate their activity, impacting the efficiency and outcome of metabolic processes .
Transport and Distribution
The transport and distribution of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. The localization and accumulation of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene within specific tissues can influence its biochemical effects and overall efficacy. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus can impact gene expression, while its localization in the mitochondria can affect cellular metabolism and energy production .
Propiedades
IUPAC Name |
7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]hepta-2,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSCAGWOHYHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C2C=CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236563 | |
| Record name | 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877-06-5 | |
| Record name | 7-(1,1-Dimethylethoxy)bicyclo[2.2.1]hepta-2,5-diene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 877-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



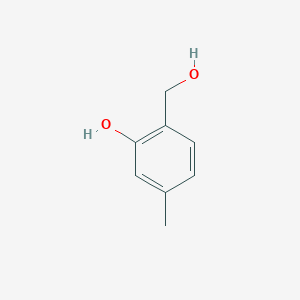
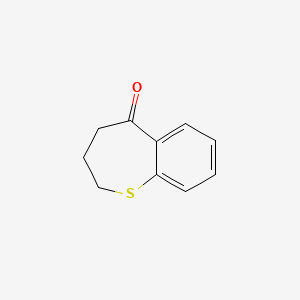
![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)
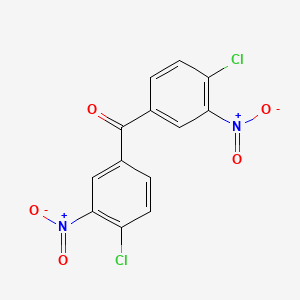
![6-Bromobenzo[h]quinoline](/img/structure/B1596350.png)
![2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1596352.png)
![Silane, trimethyl[3-[(trimethylsilyl)oxy]-1-propynyl]-](/img/structure/B1596355.png)
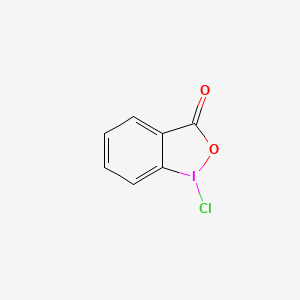

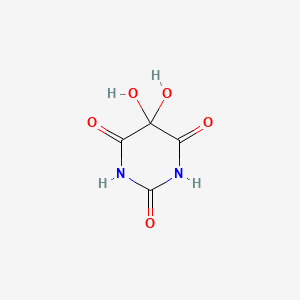

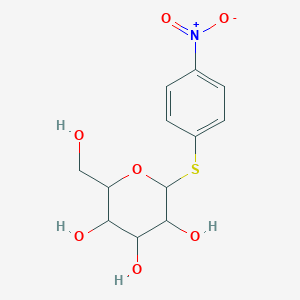
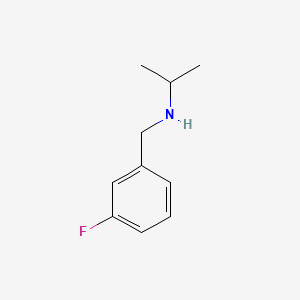
![Benzo[b]thiophene-2-ethanol](/img/structure/B1596367.png)